molecular formula C15H14ClN3O2S B4651402 N'-{2-[(2-chlorobenzyl)thio]acetyl}nicotinohydrazide

N'-{2-[(2-chlorobenzyl)thio]acetyl}nicotinohydrazide

Cat. No. B4651402
M. Wt: 335.8 g/mol
InChI Key: AOXDQVUTLOIWIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{2-[(2-chlorobenzyl)thio]acetyl}nicotinohydrazide, commonly known as CPTH, is a small molecule inhibitor that has been extensively studied in recent years. It is a potent inhibitor of histone acetyltransferases (HATs), which are enzymes that regulate gene expression by adding acetyl groups to histone proteins. CPTH has been shown to have a wide range of applications in scientific research, particularly in the fields of cancer biology and epigenetics.

Mechanism of Action

CPTH works by inhibiting the activity of N'-{2-[(2-chlorobenzyl)thio]acetyl}nicotinohydrazide, which are enzymes that add acetyl groups to histone proteins. Histone acetylation is an important mechanism of gene regulation, and aberrant histone acetylation has been linked to a variety of diseases, including cancer. By inhibiting HAT activity, CPTH can alter gene expression patterns and block the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
CPTH has been shown to have a variety of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and alteration of gene expression patterns. In addition, CPTH has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CPTH in lab experiments is its specificity for N'-{2-[(2-chlorobenzyl)thio]acetyl}nicotinohydrazide, which allows for targeted inhibition of histone acetylation. However, CPTH can also have off-target effects on other enzymes and pathways, which can complicate data interpretation. In addition, CPTH can be difficult to work with due to its low solubility in aqueous solutions.

Future Directions

There are several potential future directions for research involving CPTH. One area of interest is the development of more potent and selective HAT inhibitors based on the structure of CPTH. Another area of interest is the use of CPTH in combination with other drugs or therapies to enhance its effectiveness in cancer treatment. Finally, CPTH could be used in the development of new treatments for neurodegenerative diseases by targeting histone acetylation in the brain.

Scientific Research Applications

CPTH has been used in a variety of scientific research applications, including cancer biology, epigenetics, and neurobiology. In cancer biology, CPTH has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of N'-{2-[(2-chlorobenzyl)thio]acetyl}nicotinohydrazide. In epigenetics, CPTH has been used to study the role of N'-{2-[(2-chlorobenzyl)thio]acetyl}nicotinohydrazide in gene expression and chromatin remodeling. In neurobiology, CPTH has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

properties

IUPAC Name

N'-[2-[(2-chlorophenyl)methylsulfanyl]acetyl]pyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2S/c16-13-6-2-1-4-12(13)9-22-10-14(20)18-19-15(21)11-5-3-7-17-8-11/h1-8H,9-10H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXDQVUTLOIWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCC(=O)NNC(=O)C2=CN=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{2-[(2-chlorobenzyl)sulfanyl]acetyl}pyridine-3-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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